molecular formula C13H18O2 B13461888 3-Phenylheptanoic acid

3-Phenylheptanoic acid

Cat. No.: B13461888
M. Wt: 206.28 g/mol
InChI Key: YEUNYNJOKMJRMC-UHFFFAOYSA-N
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Description

3-Phenylheptanoic acid: is an organic compound with the molecular formula C13H18O2 . It is a member of the phenylalkanoic acid family, characterized by a phenyl group attached to a heptanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylheptanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C7H13COClAlCl3C6H5C7H13COOH\text{C}_6\text{H}_6 + \text{C}_7\text{H}_{13}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_7\text{H}_{13}\text{COOH} C6​H6​+C7​H13​COClAlCl3​​C6​H5​C7​H13​COOH

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 3-Phenylheptanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the alcohol with the oxidizing agent in an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: 3-Phenylheptanone, 3-Phenylheptanal

    Reduction: 3-Phenylheptanol

    Substitution: Nitro-3-Phenylheptanoic acid, Sulfo-3-Phenylheptanoic acid, Halo-3-Phenylheptanoic acid

Scientific Research Applications

3-Phenylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenylheptanoic acid

InChI

InChI=1S/C13H18O2/c1-2-3-7-12(10-13(14)15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3,(H,14,15)

InChI Key

YEUNYNJOKMJRMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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